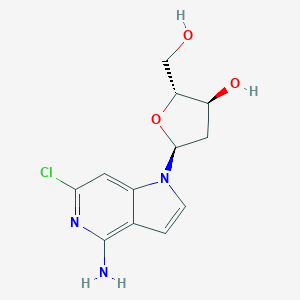

2-Chloro-2'-deoxy-3,7-dideazaadenosine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5S)-5-(4-amino-6-chloropyrrolo[3,2-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3/c13-10-3-7-6(12(14)15-10)1-2-16(7)11-4-8(18)9(5-17)19-11/h1-3,8-9,11,17-18H,4-5H2,(H2,14,15)/t8-,9+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSYBVJUWVMTES-NGZCFLSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C(N=C(C=C32)Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C(N=C(C=C32)Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150899 | |

| Record name | 2-Chloro-2'-deoxy-3,7-dideazaadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114915-05-8 | |

| Record name | 2-Chloro-2'-deoxy-3,7-dideazaadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114915058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2'-deoxy-3,7-dideazaadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Chemical Classification of Dideazapurine Nucleosides

Overview of Purine (B94841) Nucleoside Analogs in Drug Discovery

Purine nucleoside analogs are a cornerstone of modern pharmacology. These synthetic molecules are structurally similar to the natural purine nucleosides, adenosine (B11128) and guanosine, which are fundamental components of nucleic acids. The therapeutic efficacy of these analogs lies in their ability to interfere with cellular processes, particularly DNA and RNA synthesis. By mimicking natural nucleosides, they can be taken up by cells and incorporated into growing DNA or RNA chains, or they can inhibit critical enzymes involved in nucleic acid metabolism. This interference can halt the replication of rapidly dividing cells, such as cancer cells, or inhibit the propagation of viruses.

The development of purine nucleoside analogs has led to a number of landmark drugs. Compounds like cladribine (B1669150) (2-chlorodeoxyadenosine), used in the treatment of certain leukemias, and fludarabine, another anti-leukemia agent, highlight the success of this therapeutic strategy. nih.govnih.gov These agents often require intracellular phosphorylation to their active triphosphate forms, which then compete with their natural counterparts. nih.gov The success of these first-generation analogs spurred further research into modifying the purine ring itself to create compounds with improved efficacy, stability, or novel mechanisms of action.

Introduction to Deaza and Dideaza Nucleoside Derivatives

The exploration of purine nucleoside analogs naturally led to modifications of the core purine structure. The purine base is a fused heterocyclic system composed of a pyrimidine (B1678525) ring and an imidazole (B134444) ring. The nitrogen atoms at various positions in these rings are crucial for their chemical properties and biological interactions.

Deaza nucleosides are a class of analogs in which one of the nitrogen atoms in the purine ring is replaced by a carbon atom. This seemingly small change can have profound effects on the molecule's properties. For example, replacing the nitrogen at the 7-position (to create a 7-deazapurine) can alter the molecule's shape and hydrogen bonding capabilities, which can in turn affect its interaction with enzymes. One of the most well-known examples is Tubercidin (7-deazaadenosine), a naturally occurring antibiotic.

Dideaza nucleosides take this concept a step further, with two nitrogen atoms in the purine ring being replaced by carbon atoms. The removal of two nitrogen atoms further alters the electronic distribution and steric properties of the nucleobase. These modifications can be strategically employed to, for instance, prevent degradation by enzymes like adenosine deaminase, which can inactivate certain nucleoside analogs. The development of dideaza nucleosides was a logical progression in the quest to fine-tune the biological activity of this class of compounds.

Chemical Synthesis of 2 Chloro 2 Deoxy 3,7 Dideazaadenosine

Retrosynthetic Analysis and Key Synthetic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by working backward from the final structure to simpler, readily available starting materials. amazonaws.comyoutube.com For a nucleoside analogue like 2-Chloro-2'-deoxy-3,7-dideazaadenosine, the primary disconnection is the C-N glycosidic bond that links the pyrrolo[3,2-c]pyridine core to the anomeric carbon of the 2'-deoxyribose sugar. This bond cleavage simplifies the molecule into two key building blocks: the heterocyclic base and a derivative of 2-deoxyribose.

A second critical disconnection involves the functional group interconversion (FGI) of the 4-amino group on the heterocyclic ring. This amino group can be retrosynthetically converted back to a more versatile chloro group. This leads to a key intermediate, 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine, which is more stable and serves as a robust precursor for the glycosylation reaction. The chloro groups at positions 4 and 6 (corresponding to positions 6 and 2 in the final product's nomenclature) offer differential reactivity that can be exploited for selective functionalization.

This analysis identifies the following key precursors for the forward synthesis:

A protected 2-deoxy-D-erythro-pentofuranosyl derivative (e.g., a glycosyl halide).

The heterocyclic base: 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine. sigmaaldrich.comnih.gov

Glycosylation Methodologies for 3,7-Dideazapurine Nucleosides

The formation of the glycosidic bond is the cornerstone of the synthesis. This involves coupling the heterocyclic base with the sugar moiety.

The N-glycosylation of the 3,7-dideazapurine (pyrrolo[3,2-c]pyridine) system can be achieved through several methods. One prominent approach is nucleobase anion glycosylation. tandfonline.com This method involves deprotonating the pyrrole (B145914) nitrogen of the heterocyclic base with a strong base, such as sodium hydride (NaH), to form a nucleophilic anion. This anion then displaces a leaving group from the anomeric carbon (C-1') of a protected 2-deoxyribose derivative. A common sugar precursor for this reaction is 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose. The toluoyl protecting groups on the sugar enhance its stability and solubility and can be removed in a later step.

Alternative strategies, such as the stereospecific sodium salt glycosylation procedure, have also been developed for related deazapurine systems, highlighting the ongoing efforts to optimize this crucial transformation. bohrium.comacs.org

Achieving the correct stereochemistry at the anomeric carbon is a significant challenge in the synthesis of 2'-deoxynucleosides. google.com Unlike ribonucleosides, where a protecting group at the 2'-hydroxyl position can provide anchimeric assistance to direct the incoming nucleobase to the β-face of the sugar ring, 2'-deoxynucleosides lack this functionality.

Installation of the 2-Chloro Moiety

The nomenclature "this compound" refers to the final structure, but the chlorine atom is not installed in a late-stage chlorination step. Instead, it is carried through the synthesis from the heterocyclic precursor, 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine. The key challenge is the selective conversion of the 4-chloro substituent into an amino group while leaving the 6-chloro group (which becomes the 2-chloro group in the final product) intact.

This selective transformation is achieved after the glycosylation step on the intermediate, 4,6-dichloro-1-(2-deoxy-β-D-erythro-pentofuranosyl)pyrrolo-[3,2-c]pyridine. The greater reactivity of the 4-chloro position towards nucleophilic aromatic substitution (SNAr) is exploited. The conversion is typically performed in a two-step sequence:

Hydrazinolysis: Treatment with hydrazine (B178648) (N₂H₄) selectively displaces the 4-chloro group to form a 4-hydrazino intermediate.

Reduction: The hydrazino group is then reduced to an amino group using a reducing agent such as Raney nickel.

This sequence effectively converts the 4,6-dichloro precursor into the desired 4-amino-6-chloro nucleoside. A final deprotection step to remove the sugar's toluoyl groups yields the target compound.

Synthesis from Precursor Heterocyclic Systems

The entire synthetic route relies on the availability of a properly functionalized heterocyclic core.

The synthesis commences with the pre-formed 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine heterocycle. sigmaaldrich.comnih.gov This intermediate contains the necessary chloro-substituents that serve as handles for subsequent reactions. The pyrrolo[3,2-c]pyridine ring system itself can be constructed through various synthetic routes, often involving the formation of the pyrrole ring onto a pre-existing, substituted pyridine (B92270) ring. nih.govontosight.ai The specific synthesis of the dichloro-intermediate provides the foundation for the subsequent glycosylation and selective amination steps that ultimately lead to this compound.

Synthetic Scheme Overview

The table below summarizes the key transformations in the synthesis of this compound.

| Step | Reactants | Key Transformation | Product |

| 1 | 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine, NaH, Protected 2-deoxyribosyl chloride | N-Glycosylation | Mixture of protected α- and β-anomers of 4,6-dichloro-1-(2-deoxy-D-erythro-pentofuranosyl)pyrrolo[3,2-c]pyridine |

| 2 | Mixture from Step 1 | Chromatographic Separation | Protected 4,6-dichloro-1-(2-deoxy-β-D-erythro-pentofuranosyl)pyrrolo[3,2-c]pyridine |

| 3 | Product from Step 2, Hydrazine | Selective Nucleophilic Aromatic Substitution | Protected 4-hydrazino-6-chloro-1-(2-deoxy-β-D-erythro-pentofuranosyl)pyrrolo[3,2-c]pyridine |

| 4 | Product from Step 3, Raney Nickel | Reduction of Hydrazino Group | Protected this compound |

| 5 | Product from Step 4, Methanolic Ammonia (B1221849) | Deprotection | This compound |

Hydrazinolysis and Reduction Steps

The direct precursor to the target compound is 4,6-dichloro-1-(2-deoxy-β-D-erythro-pentofuranosyl)pyrrolo[3,2-c]pyridine. nih.gov The synthesis of this compound from this intermediate is achieved through a two-step process involving hydrazinolysis followed by reduction. nih.gov

First, the dichlorinated precursor undergoes hydrazinolysis. This reaction involves treatment with hydrazine, which selectively displaces the chlorine atom at the C4 position of the pyrrolo[3,2-c]pyridine ring system to form a 4-hydrazino intermediate.

Following the formation of the 4-hydrazino compound, a reduction step is performed. In analogous syntheses of similar compounds, this reduction is effectively carried out using Raney nickel as the catalyst. nih.gov This step cleaves the nitrogen-nitrogen bond of the hydrazino group and introduces an amino group at the C4 position, yielding the final product, this compound. nih.gov This reaction sequence also results in the formation of 2'-deoxy-3,7-dideazaadenosine as a co-product. nih.gov

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1. Hydrazinolysis | 4,6-dichloro-1-(2-deoxy-β-D-erythro-pentofuranosyl)pyrrolo[3,2-c]pyridine | Hydrazine | 4-hydrazino-6-chloro-1-(2-deoxy-β-D-erythro-pentofuranosyl)pyrrolo[3,2-c]pyridine | Selective displacement of C4-chloro group by a hydrazino group. |

| 2. Reduction | 4-hydrazino-6-chloro-1-(2-deoxy-β-D-erythro-pentofuranosyl)pyrrolo[3,2-c]pyridine | Raney Nickel (catalyst) | This compound | Reduction of the hydrazino group to an amino group. |

Protecting Group Strategies and Deprotection Techniques

The synthesis of nucleoside analogues like this compound requires the use of protecting groups to prevent unwanted side reactions at the hydroxyl groups of the deoxyribose sugar moiety. While the specific protecting groups used for the synthesis of the immediate precursor, 4,6-dichloro-1-(2-deoxy-β-D-erythro-pentofuranosyl)pyrrolo[3,2-c]pyridine, are not detailed in the primary literature, a common and effective strategy for analogous 2'-deoxynucleosides can be described.

In the synthesis of structurally similar C-nucleosides, such as 2'-deoxy-9-deazaguanosine, the hydroxyl groups of the sugar are protected prior to the glycosylation step where the sugar and the base are joined. nih.gov A typical strategy involves using acyl groups, such as p-nitrobenzoyl or p-toluoyl groups, to protect the 3'- and 5'-hydroxyl positions of the 2-deoxy-D-erythro-pentofuranoside. nih.gov These protecting groups are stable under the conditions required for the coupling of the sugar to the heterocyclic base.

The final step in the synthesis of the complete nucleoside, after the base has been fully constructed, is the removal of these protecting groups. This deprotection is typically achieved under basic conditions. Treatment with methanolic ammonia or a similar base effectively cleaves the ester linkages of the acyl protecting groups, liberating the free hydroxyl groups on the sugar moiety without affecting the structure of the nucleobase or the N-glycosidic bond. This reveals the final target nucleoside structure.

| Stage | Protecting Group Example | Function | Deprotection Reagent | Mechanism of Removal |

|---|---|---|---|---|

| Protection | p-Nitrobenzoyl | Protects 3'- and 5'-hydroxyl groups of the 2'-deoxyribose sugar during base coupling. | N/A | N/A |

| Deprotection | p-Nitrobenzoyl | Removal to yield the final nucleoside with free hydroxyl groups. | Methanolic Ammonia | Base-catalyzed hydrolysis of the ester bond. |

Synthetic Exploration and Derivatization of 3,7 Dideazapurine Nucleoside Analogs

Nucleobase Modifications

Modifications to the 3,7-dideazapurine ring system are crucial for creating a diverse range of analogs. These changes can influence the molecule's ability to interact with target enzymes and receptors, affect its metabolic stability, and alter its base-pairing properties.

The synthesis of 2-Chloro-2'-deoxy-3,7-dideazaadenosine serves as a prime example of strategic modifications at the 4- and 6-positions of the pyrrolo[3,2-c]pyridine ring system, which constitutes the 3,7-dideazapurine core. The process begins with a precursor, 4,6-dichloro-1-(2-deoxy-β-D-erythro-pentofuranosyl)pyrrolo-[3,2-c]pyridine. nih.gov This dichloro-substituted nucleoside is a key intermediate that allows for selective chemical transformations.

The synthesis proceeds through hydrazinolysis, where the chlorine atom at the 4-position is displaced by a hydrazino group. Subsequent reduction of this intermediate, often using a catalyst like Raney nickel, converts the hydrazino group into an amino group, thus forming the adenine (B156593) analog. nih.gov This sequence effectively transforms the 4-position from a halogenated site to an amino group, while the chloro group at the 6-position (corresponding to the 2-position in purine (B94841) nomenclature) remains intact, yielding the target compound, this compound. nih.gov

| Step | Starting Material | Reagents | Key Transformation | Product |

| 1 | 4,6-dichloro-1-(2-deoxy-β-D-erythro-pentofuranosyl)pyrrolo-[3,2-c]pyridine | Hydrazine (B178648) | Displacement of the 4-chloro group | 4-hydrazino-6-chloro intermediate |

| 2 | 4-hydrazino-6-chloro intermediate | Raney Nickel (or other reducing agent) | Reduction of the hydrazino group to an amino group | This compound |

This interactive table summarizes the key synthetic steps for modifying the dideazapurine ring.

Beyond the specific synthesis of this compound, the broader exploration of 3,7-dideazapurine analogs involves the introduction of various other functional groups. The use of di-halogenated precursors, such as 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine, highlights the feasibility of incorporating multiple halogen atoms which can then be selectively substituted. nih.gov

Further derivatization is commonly achieved through modern cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings are employed to introduce aryl, alkenyl, or alkynyl substituents onto the deazapurine core. nih.govimtm.cz These methods allow for the attachment of diverse chemical moieties, significantly expanding the chemical space of accessible analogs. For example, 7-iodo-deazapurine precursors can be subjected to Stille coupling to introduce vinyl groups, which can then be hydrogenated to yield 7-alkyl analogs. nih.gov Such modifications can enhance the therapeutic potential by improving target binding or altering the molecule's physicochemical properties.

Sugar Moiety Derivatizations

Modifications to the sugar portion of the nucleoside are a cornerstone of analog design, impacting conformational preferences, metabolic stability, and interaction with viral or cellular polymerases.

The synthesis of analogs with modified 2'-deoxyribose sugars typically follows a convergent approach, where the modified sugar is synthesized first and then coupled with the desired nucleobase.

2'-C-Methyl Analogs : The introduction of a 2'-C-methyl group is a well-established modification. The synthesis of 7-deazapurine 2'-C-methylribonucleosides has been achieved using a "one-pot" Vorbrüggen glycosylation protocol, where the pre-synthesized 2-C-methyl-ribose derivative is coupled with the heterocyclic base. researchgate.net A general method for introducing the 2'-methyl group onto a sugar involves a Wittig reaction to create a 2'-methylene intermediate, followed by a stereoselective oxidation. researchgate.net

2'-Fluoro Analogs : The introduction of a fluorine atom at the 2'-position can significantly alter the sugar pucker and enhance metabolic stability. The synthesis of 2'-deoxy-2'-fluoro-β-D-arabinonucleosides of 7-deazapurines is achieved by nucleobase anion glycosylation using a pre-formed 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide. researchgate.netrsc.org This convergent strategy is preferred as direct fluorination of a pre-existing nucleoside can be challenging and result in low yields. nih.gov

| Modification | Synthetic Strategy | Key Intermediate | Purpose of Modification |

| 2'-C-Methyl | Convergent; Vorbrüggen glycosylation | Protected 2-C-methyl-ribose | Steric bulk, influence on sugar pucker |

| 2'-Fluoro | Convergent; Nucleobase anion glycosylation | 2-deoxy-2-fluoro-arabinofuranosyl bromide | Altered electronegativity, enhanced stability, influence on sugar pucker |

This interactive table outlines common modifications to the 2'-deoxyribose moiety.

Carbocyclic nucleosides, in which the furanose ring oxygen is replaced by a methylene (B1212753) group, are a significant class of analogs known for their increased metabolic stability. The synthesis of 3,7-Dideazaneplanocin, a carbocyclic analog of a 3,7-dideazapurine nucleoside, demonstrates this approach. nih.govresearchgate.net The synthesis starts from a readily available trityl-protected cyclopentenol. This starting material is converted into a mesylate over several steps. The mesylate is then reacted with the 3,7-dideazapurine nucleobase (4-chloro-1H-pyrrolo[3,2-c]pyridine) in the presence of sodium hydride. nih.govresearchgate.net Subsequent chemical transformations, including the introduction of a hydrazine derivative followed by reduction, yield the final carbocyclic nucleoside analog. nih.gov

Acyclic nucleoside analogs lack the cyclic sugar moiety, instead featuring an open-chain mimic of the pentose (B10789219) residue. This structural modification can lead to compounds with unique biological activities and improved drug-like properties. A common strategy for their synthesis is a chemoenzymatic approach. nih.gov This method can involve the use of DHAP-dependent aldolases to catalyze the aldol (B89426) addition of dihydroxyacetone phosphate (B84403) (DHAP) to an aldehyde derivative of the nucleobase. This enzymatic reaction generates the chiral acyclic side chain with specific stereocenters, which is crucial for biological activity. nih.gov This pre-formed side chain is then coupled to the desired 3,7-dideazapurine heterocycle to produce the final acyclic nucleoside analog.

Variations in Dideaza Positioning (e.g., 4-Aza-7,9-dideazaadenosine Analogs)

In the broader exploration of deazapurine nucleosides, researchers have investigated analogs with varied positioning of the nitrogen atoms in the heterocyclic base. One such example is the synthesis of 4-aza-7,9-dideazaadenosine analogs. These compounds, which are C-nucleosides, have been prepared and studied for their potential biological activities. The synthesis of these analogs involves the creation of a carbon-carbon bond between the sugar moiety and the modified nucleobase. These synthetic efforts have led to a series of 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides.

The following table summarizes some of the research findings on these analogs:

| Compound Class | Key Synthetic Strategy | Notable Findings |

| 1'-Substituted 4-aza-7,9-dideazaadenosine C-nucleosides | Formation of a C-C bond between the anomeric carbon of the ribose sugar and the heterocyclic base. | A range of inhibitory activities against various RNA viruses has been observed. |

C-Nucleoside Analog Synthesis

The synthesis of C-nucleoside analogs of 3,7-dideazapurines represents a significant area of research. Unlike standard N-nucleosides where the sugar is attached to a nitrogen atom of the nucleobase, C-nucleosides feature a more stable carbon-carbon bond. The construction of this C-C bond is a key challenge in their synthesis.

One common strategy for the synthesis of C-nucleosides involves the use of organometallic reagents. For instance, a lithiated derivative of the desired heterocyclic base can be reacted with a protected sugar lactone. This is followed by stereoselective reduction of the resulting lactol to afford the desired C-nucleoside.

Another established method for the synthesis of nucleosides, including deazapurine analogs, is the Vorbrüggen glycosylation. This reaction typically involves the coupling of a silylated heterocyclic base with a protected sugar derivative, often a 1-O-acetyl or 1-O-pivaloyl protected sugar, in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This method has been successfully applied to the synthesis of a library of 3'-C-ethynyl-β-d-ribofuranose purine and deazapurine nucleoside analogs.

The table below outlines some of the key aspects of C-nucleoside analog synthesis:

| Synthetic Method | Description | Key Reagents |

| Organometallic Addition | Reaction of an organometallic derivative of the nucleobase with a sugar electrophile. | Organolithium or Grignard reagents, protected sugar lactones. |

| Vorbrüggen Glycosylation | Coupling of a silylated nucleobase with a protected sugar. | Silylated nucleobase, protected sugar, Lewis acid catalyst (e.g., TMSOTf). |

Preclinical in Vitro Biological Evaluation of 2 Chloro 2 Deoxy 3,7 Dideazaadenosine and Its Analogs

Assessment of Antitumor Activity in Cell Culture Systems

The antitumor potential of 2-Chloro-2'-deoxy-3,7-dideazaadenosine has been investigated in various in vitro models to determine its efficacy against cancer cells. These preclinical evaluations are crucial for understanding the compound's cytotoxic capabilities and its potential as a chemotherapeutic agent.

In vitro testing of this compound has revealed a lack of significant antitumor activity. A study involving its synthesis and biological evaluation reported that the compound, along with several of its closely related 3,7-dideazapurine nucleoside analogs, was devoid of any noteworthy antitumor effects when tested in cell culture. Specifically, in assays utilizing the P388 murine leukemia cell line, this compound did not demonstrate significant cytotoxic or antiproliferative activity. Interestingly, during the same series of experiments, a different analog, 4,6-diamino-1-beta-D-ribofuranosylpyrrolo[3,2-c]pyridine, showed significant activity against P388 leukemia, highlighting the critical role of specific functional groups on the purine (B94841) analog base for biological activity.

Consistent with the findings in leukemia cell lines, broader in vitro screening indicates that this compound does not possess significant cytotoxic activity against various tumor cells. The structural modification of replacing the nitrogen atoms at positions 3 and 7 of the purine ring with carbons appears to result in a compound with minimal efficacy as an antitumor agent in these preclinical models. This lack of activity contrasts sharply with the known potent cytotoxicity of its structural isomer, 2-chloro-2'-deoxyadenosine (Cladribine), which contains the native purine ring system.

The difference in antitumor activity between this compound and its related purine nucleoside analogs is stark. Analogs such as 2-chloro-2'-deoxyadenosine (Cladribine) and 2-bromo-2'-deoxyadenosine are highly effective at inhibiting the growth of numerous T-lymphoblastoid, B-lymphoblastoid, and myeloid cell lines. These compounds are resistant to adenosine (B11128) deaminase, a key enzyme in purine metabolism, which contributes to their potent cytotoxic effects.

For instance, in the CCRF-CEM human T-lymphoblastoid cell line, 2-chloro-2'-deoxyadenosine demonstrates a 50% inhibitory concentration (IC50) of 0.045 µM. Its brominated counterpart is similarly potent, with an IC50 of 0.068 µM against the same cell line. These values underscore their high efficacy, which is linked to their ability to disrupt DNA synthesis and induce apoptosis in both dividing and non-dividing lymphocytes. The inactivity of this compound suggests that the nitrogen atoms at the 3 and 7 positions of the purine ring are essential for the molecular interactions required for its antitumor effects.

Table 1: Comparative Cytotoxicity of Nucleoside Analogs in CCRF-CEM Cells IC50 values represent the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µM) |

| 2-Chloro-2'-deoxyadenosine (Cladribine) | CCRF-CEM | 0.045 |

| 2-Bromo-2'-deoxyadenosine | CCRF-CEM | 0.068 |

| Deoxyadenosine (B7792050) (with deaminase inhibitor) | CCRF-CEM | 0.9 |

| This compound | P388 Leukemia | No Significant Activity |

Investigation of Antiviral Activity (for Analogs)

While this compound itself has primarily been evaluated for antitumor effects, its core structure, the 3,7-dideazapurine (or pyrrolo[3,2-c]pyridine) moiety, has served as a scaffold for developing analogs with potential antiviral activity.

The evaluation of nucleoside analogs against human herpesviruses is a well-established field of antiviral research. A wide range of such compounds has been assessed for efficacy against various herpesviruses, including Human Herpesvirus 6 (HHV-6). Studies have shown that for many nucleoside analogs, there is a correlation between their activity against HHV-6 and Human Cytomegalovirus (HCMV). However, specific research focusing on the anti-herpesvirus activity of 3,7-dideazapurine nucleosides, including direct analogs of this compound, is not extensively documented in the scientific literature. The primary focus for antiviral nucleosides has often been on compounds that are readily phosphorylated by viral kinases, a property that has not been demonstrated for this particular subclass of analogs.

In contrast to the limited data on herpesviruses, analogs based on the 7-deazapurine scaffold have shown promising activity against a variety of RNA viruses. A series of 7-deazaadenine ribonucleosides (analogs with a ribose sugar instead of deoxyribose) with different substitutions at the 7-position were tested against several emerging RNA viruses.

These studies found that 7-deazaadenosine nucleosides featuring ethynyl or small hetaryl groups at the 7-position exhibited antiviral activities in the sub-micromolar to micromolar range. The antiviral spectrum of these analogs included Dengue virus, Zika virus, tick-borne encephalitis virus, West Nile virus, and SARS-CoV-2. The mechanism of action for these analogs involves the inhibition of viral RNA-dependent RNA polymerases. Furthermore, another deazapurine analog, 3-Deazaguanosine, has demonstrated potent antiviral activity against SARS-CoV-2.

Table 2: Antiviral Activity of 7-Deazapurine Analogs Against RNA Viruses

| Compound Class | Target Viruses | Activity Level |

| 7-substituted 7-deazaadenine ribonucleosides | Dengue, Zika, Tick-borne encephalitis, West Nile, SARS-CoV-2 | (Sub)micromolar activity |

| 3-Deazaguanosine | SARS-CoV-2 | Potent antiviral activity |

Replicon-Based Antiviral Assays

Replicon-based assays are a cornerstone in the discovery and development of antiviral drugs, particularly for viruses like Hepatitis C Virus (HCV). These systems utilize genetically engineered viral genomes, termed replicons, which can replicate within host cells without producing infectious virus particles. This makes them a safer and more contained tool for studying viral replication and screening for potential inhibitors in a high-throughput manner.

A typical replicon construct includes the viral non-structural proteins necessary for RNA replication, along with a reporter gene (such as luciferase) and a selectable marker. The activity of a potential antiviral compound is measured by the reduction in the reporter gene's signal, which corresponds to the inhibition of viral replication. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication, is a key parameter determined from these assays. Additionally, the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, is also determined to assess the compound's toxicity to the host cells. The ratio of CC50 to EC50 gives the selectivity index (SI), a measure of the compound's therapeutic window.

Further research and publication of data from replicon-based antiviral assays are necessary to determine the specific efficacy and cytotoxicity profile of this compound.

Table 1: Replicon-Based Antiviral Activity of this compound and its Analogs

| Compound | Virus/Replicon System | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

Other In Vitro Biological Activities (e.g., Antibacterial, Antifungal)

Beyond antiviral applications, nucleoside analogs are often evaluated for a broader spectrum of antimicrobial activities, including antibacterial and antifungal properties. The primary method for assessing these activities is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

The evaluation of antibacterial and antifungal activity is crucial for identifying compounds with potential as broad-spectrum antimicrobial agents or for understanding their off-target effects. The chemical structure of a compound, including features like halogenation, can significantly influence its antimicrobial properties. For instance, the presence of a chlorine atom in various heterocyclic compounds has been shown to positively affect their activity against a range of bacteria and fungi mdpi.com.

Despite the interest in the biological activities of chlorinated nucleoside analogs, specific data on the antibacterial and antifungal a of this compound are not available in the reviewed literature. Research on related compounds, such as 3'-deoxyadenosine (cordycepin), has demonstrated antifungal activity against various Candida species, highlighting the potential of deoxyadenosine analogs as a source for new antifungal drug discovery nih.govnih.gov.

To ascertain the antibacterial and antifungal potential of this compound, dedicated in vitro screening against a panel of pathogenic bacteria and fungi would be required.

Table 2: Antibacterial and Antifungal Activity of this compound

| Compound | Microorganism | MIC (µg/mL) |

| This compound | Bacteria (e.g., Staphylococcus aureus) | Data not available |

| Bacteria (e.g., Escherichia coli) | Data not available | |

| Fungi (e.g., Candida albicans) | Data not available | |

| Fungi (e.g., Aspergillus fumigatus) | Data not available |

Molecular and Cellular Mechanisms of Action

Intracellular Anabolism and Activation Pathways

For a nucleoside analog to exert a biological effect, it must typically first be converted into its active triphosphate form within the cell. This process, known as anabolism, is initiated by phosphorylation.

Phosphorylation by Deoxycytidine Kinase (dCK) and Other Nucleoside Kinases

There is no specific evidence in the reviewed scientific literature to confirm that 2-Chloro-2'-deoxy-3,7-dideazaadenosine is a substrate for deoxycytidine kinase (dCK) or other nucleoside kinases. The initial phosphorylation step is critical for the activation of many nucleoside analogs. The absence of observed biological activity for this compound may suggest that it is a poor substrate for these kinases, preventing its entry into the metabolic activation pathway.

Formation of Nucleoside Triphosphate Metabolites

Consistent with the lack of data on its initial phosphorylation, there are no available studies demonstrating the intracellular conversion of this compound into its corresponding monophosphate, diphosphate, or the potentially active triphosphate metabolite. The formation of the 5'-triphosphate derivative is a prerequisite for interaction with nucleic acid polymerases.

Interaction with Nucleic Acid Synthesis

The active triphosphate forms of nucleoside analogs typically interfere with the synthesis of DNA and/or RNA by interacting with polymerases. However, for this compound, there is a notable absence of such findings. Research into the synthesis and biological activity of 3,7-dideazapurine nucleosides, including this compound, found that the compound was "devoid of any significant antitumor activity in vitro". nih.gov This lack of activity strongly implies that the compound does not effectively inhibit or disrupt nucleic acid synthesis.

Inhibition of DNA Polymerases

No research is available to indicate that the triphosphate form of this compound acts as an inhibitor of DNA polymerases. For inhibition to occur, the molecule would need to be successfully anabolized to its triphosphate form and then compete with natural deoxynucleoside triphosphates for the active site of the enzyme.

Disruption of RNA Polymerases (e.g., RNA-dependent RNA Polymerase, RdRp)

Similarly, there is no evidence to suggest that this compound or its potential metabolites disrupt the function of RNA polymerases, including viral RNA-dependent RNA polymerase (RdRp).

Mechanisms of Chain Termination

The primary mechanism for many nucleoside analogs in inhibiting polymerases is chain termination, where the lack of a 3'-hydroxyl group on the sugar moiety prevents the addition of the next nucleotide. While this compound possesses a 2'-deoxyribose sugar that retains the crucial 3'-hydroxyl group, making it a non-obligate chain terminator in theory, no studies have demonstrated its incorporation into a nucleic acid chain or any subsequent termination events. The observed lack of biological effect suggests that the molecule does not reach this stage of interaction. nih.gov

Data Tables

No quantitative data regarding the phosphorylation efficiency, triphosphate formation, or inhibition constants (Kᵢ, IC₅₀) for DNA or RNA polymerases by this compound is available in the reviewed scientific literature.

| Parameter | Value | Reference |

| Phosphorylation by dCK | Not Reported | N/A |

| Intracellular Triphosphate Levels | Not Reported | N/A |

| DNA Polymerase Inhibition (IC₅₀) | Not Reported | N/A |

| RNA Polymerase Inhibition (IC₅₀) | Not Reported | N/A |

Modulation of Purine (B94841) and Pyrimidine (B1678525) Metabolic Pathways

There is currently no available scientific literature detailing the modulation of purine and pyrimidine metabolic pathways by this compound. Scientific investigations into the biological effects of this compound did not find significant antitumor activity in vitro. nih.gov As a result, further research into its specific interactions with cellular metabolic pathways, such as purine and pyrimidine synthesis, was not pursued.

Molecular Pathways of Apoptosis Induction

Detailed molecular pathways of apoptosis induction by this compound have not been documented. A key study on the synthesis and biological testing of this compound concluded that it, along with several related nucleosides, is "devoid of any significant antitumor activity in vitro". nih.gov This lack of cytotoxic effect means that the compound does not trigger the molecular cascades leading to programmed cell death, or apoptosis, under the conditions tested. Consequently, there has been no subsequent research to identify or characterize specific apoptotic pathways that might be affected by this particular compound.

Enzymatic Interactions and Target Modulation

Adenosine (B11128) Deaminase (ADA) Interactions

Adenosine Deaminase (ADA) is a critical enzyme in the purine (B94841) salvage pathway, catalyzing the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. The interaction of nucleoside analogues with ADA is a crucial determinant of their metabolic fate and therapeutic efficacy.

The structural modifications of 2-Chloro-2'-deoxy-3,7-dideazaadenosine, specifically the replacement of nitrogen atoms with carbon at the 3 and 7 positions of the purine ring, confer significant resistance to deamination by ADA. Research on related deaza- and dideazaadenosine derivatives has established that modifications at these positions render the compounds poor substrates or completely inactive towards ADA. nih.gov For instance, 7-deaza-adenosine (tubercidin) and 1,7-dideazaadenosine are known to be fully inactive against ADA. nih.gov The absence of the N7 and N3 atoms, which are involved in substrate recognition and binding, prevents the enzyme from effectively catalyzing the deamination reaction.

Furthermore, the presence of a chlorine atom at the 2-position of the purine base contributes to this resistance. Studies have shown that the introduction of a chlorine atom at this position in adenosine analogues generally makes the compounds more resistant to ADA. nih.gov Therefore, the combination of the dideaza core and 2-chloro substitution makes this compound highly resistant to inactivation by ADA, a desirable property for prolonging its intracellular half-life and therapeutic potential.

While highly resistant to deamination, the inhibitory potential of this compound against ADA is predicted to be low. The same structural features that prevent it from being a substrate also diminish its ability to act as an effective inhibitor. Research indicates that 3-deaza- and 1,3-dideazaadenosine (B1226701) are poor inhibitors of ADA. nih.gov Moreover, the presence of a chlorine atom at the 2-position has been shown to decrease the ADA inhibitory activity of adenosine derivatives. nih.gov

Although a specific inhibitory constant (K_i) for this compound is not extensively reported, the collective evidence from structurally related compounds suggests it would be a weak inhibitor of ADA.

| Compound Class | Modification | Effect on ADA Interaction |

| Deazaadenosines | 3-deaza, 7-deaza, 1,7-dideaza | Poor substrates and inhibitors nih.gov |

| 2-Chloro-adenosines | Chlorine at C2 | Increased resistance to deamination, decreased inhibitory activity nih.gov |

Deoxycytidine Kinase (dCK) Activity and Substrate Recognition

Deoxycytidine Kinase (dCK) is a pivotal enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides. This initial phosphorylation step is often the rate-limiting factor for the activation of many nucleoside analogue prodrugs. nih.gov dCK exhibits broad substrate specificity, phosphorylating not only deoxycytidine but also purine deoxynucleosides like deoxyadenosine (B7792050) and deoxyguanosine, as well as their analogues. nih.gov

For this compound to exert cytotoxic or antiviral effects, it must be converted to its active triphosphate form. This bioactivation is initiated by phosphorylation, and dCK is the primary candidate for this initial step. The related compound, 2-chlorodeoxyadenosine (Cladribine), is a known substrate for dCK, and its phosphorylation is essential for its therapeutic activity. nih.govnih.gov Given the structural similarities, it is highly probable that this compound is also recognized and phosphorylated by dCK. The efficiency of this phosphorylation would be a critical determinant of its biological activity.

Purine Nucleoside Phosphorylase (PNP) Inhibition

Purine Nucleoside Phosphorylase (PNP) is another key enzyme in the purine salvage pathway that cleaves the glycosidic bond of purine nucleosides. Inhibition of PNP can lead to the accumulation of its substrates, which can have immunological consequences. clinmedjournals.org

Studies on a series of 7-deazapurine 2'-deoxyribofuranosides have shown them to be non-cleavable competitive inhibitors of E. coli PNP. nih.gov This suggests that the 7-deaza modification prevents the compound from acting as a substrate. The research also highlighted that substitutions at the 2- and 6-positions of the base could significantly enhance the affinity for the enzyme. nih.gov Specifically, 2-amino-6-chloro-7-deazapurine 2'-deoxyribofuranoside was found to be a potent inhibitor with a K_i value of 2.3 µM. nih.gov

Based on these findings, this compound, which possesses both the deaza modification and a 2-chloro substituent, is expected to act as a competitive inhibitor of PNP. The dideaza structure would render it non-cleavable, while the 2-chloro group could contribute to its binding affinity.

| Related PNP Inhibitor | K_i Value (µM) | Inhibition Type |

| 6-chloro-7-deazapurine 2'-deoxyribofuranoside | 2.4 | Competitive nih.gov |

| 2-amino-6-chloro-7-deazapurine 2'-deoxyribofuranoside | 2.3 | Competitive nih.gov |

Viral Enzyme Targeting

The Hepatitis C virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. nih.gov This enzyme is a primary target for the development of direct-acting antiviral agents. Nucleoside and nucleotide analogues represent a major class of NS5B inhibitors. scbt.com These compounds act as chain terminators after being incorporated into the growing viral RNA strand, thereby halting replication. scbt.com

The efficacy of nucleoside analogues as HCV NS5B inhibitors often relies on structural modifications that enhance their incorporation by the viral polymerase while avoiding recognition by host cell polymerases. The 7-deaza modification has been successfully incorporated into potent anti-HCV agents. For example, 2′-C-methyl-7-deaza-adenosine has demonstrated effectiveness against HCV. nih.gov This indicates that the NS5B polymerase can tolerate modifications at the 7-position of the purine ring. Consequently, this compound, as a dideazapurine nucleoside analogue, fits the profile of a potential NS5B polymerase inhibitor. Its activation to the triphosphate form within infected cells would allow it to compete with natural nucleotides for incorporation into the viral RNA, leading to the termination of viral replication.

RSV RNA-Dependent RNA Polymerase (RdRp)

Currently, there is no publicly available scientific literature detailing the direct interaction or inhibitory activity of this compound specifically against the Respiratory Syncytial Virus (RSV) RNA-Dependent RNA Polymerase (RdRp). Research on nucleoside analogs as inhibitors of RSV RdRp has primarily focused on other structural classes of compounds.

S-Adenosylhomocysteine Hydrolase Inhibition (for Carbocyclic Analogs)

The inhibition of S-Adenosylhomocysteine (SAH) hydrolase by carbocyclic analogs of adenosine and its derivatives is a well-established area of research due to the broad-spectrum antiviral potential of these compounds. nih.govnih.gov SAH hydrolase plays a critical role in the regulation of cellular methylation reactions by catalyzing the reversible hydrolysis of SAH to adenosine and homocysteine. Inhibition of this enzyme leads to an accumulation of SAH, which in turn inhibits S-adenosylmethionine (SAM)-dependent methyltransferases. These methylation reactions are vital for viral replication, including the capping of viral mRNA. nih.gov

While the broader class of carbocyclic adenosine analogs are recognized as potent inhibitors of SAH hydrolase, specific inhibitory data for a carbocyclic analog of This compound is not available in the current body of scientific literature. The available research focuses on compounds such as the carbocyclic analog of 3-deazaadenosine (B1664127), which has demonstrated antiviral activity through the inhibition of SAH hydrolase. nih.gov

Protein Kinase A (PKA-I) Binding and Modulation

There is no scientific evidence available in published literature to suggest that this compound binds to or modulates the activity of Protein Kinase A (PKA-I). The interactions of this specific compound with protein kinases have not been a primary focus of the research conducted to date.

Structure Activity Relationship Sar Studies

Influence of Halogenation at Position 2 on Biological Activity and Enzyme Interactions

When compared to its non-halogenated counterpart, 2',3'-dideoxyadenosine (B1670502) (ddAdo), 2-ClddAdo showed a decrease in antiretroviral activity against the Human Immunodeficiency Virus (HIV). nih.gov Concurrently, the 2-chloro substituent led to an increase in toxicity towards host cells. nih.gov This suggests that while halogenation can confer resistance to metabolic enzymes like adenosine (B11128) deaminase, it may also negatively impact the interaction with essential activating enzymes (kinases) or the target viral enzyme (reverse transcriptase). In the specific case of 2-Chloro-2'-deoxy-3,7-dideazaadenosine, it was found to be devoid of significant antitumor activity in vitro in the cell lines tested. nih.gov

| Compound | Concentration | HIV RT Inhibition | Host Cell Inhibition (Uninfected T4+ cells) |

| 2-Chloro-2',3'-dideoxyadenosine (2-ClddAdo) | 100 µM | 97% | 23% |

| 2',3'-dideoxyadenosine (ddAdo) | 100 µM | >99% | Non-toxic |

| 2-Chloro-2',3'-dideoxyadenosine (2-ClddAdo) | 20 µM | 43% | Non-toxic |

| 2',3'-dideoxyadenosine (ddAdo) | 20 µM | 75% | Non-toxic |

| Data derived from studies on HIV in cultured human T4+ lymphocytes. nih.gov |

Impact of 3,7-Dideaza Modification on Nucleoside Recognition and Activity

The replacement of nitrogen atoms at positions 3 and 7 of the purine (B94841) ring with carbon atoms, creating a 3,7-dideaza (pyrrolo[3,2-c]pyridine) core, fundamentally changes the hydrogen bonding capabilities and electronic distribution of the nucleobase. The N3 atom in a standard purine is a key hydrogen bond acceptor in the minor groove of the DNA double helix. nih.gov Its removal in 3-deazapurines eliminates this acceptance point, which can destabilize base pairing and alter recognition by proteins and enzymes that interact with the minor groove. nih.gov

Biophysical studies on RNA containing 3-deazaadenosine (B1664127) (c³A) have shown that this modification can significantly decrease the thermodynamic stability of base pairing. nih.gov This destabilization is attributed to the loss of the characteristic water molecule that is typically hydrogen-bonded to the purine N3 atom within a natural double helix. nih.gov This alteration of the minor groove's hydration pattern and the removal of a key recognition point can profoundly impact how the nucleoside is processed within a cell or incorporated into nucleic acids. While the 7-deaza modification is generally less disruptive to Watson-Crick base pairing, the combined 3,7-dideaza modification creates a more carbocyclic, aromatic system that differs substantially from native purines, influencing stacking interactions and recognition by cellular machinery. nih.gov

Role of the 2'-Deoxyribose Moiety and Sugar Modifications on Biological Efficacy and Selectivity

The sugar portion of a nucleoside analog is pivotal for its biological activity, influencing its phosphorylation by kinases and its interaction with polymerases. The 2'-deoxyribose moiety in this compound is a critical structural component. Modifications to this sugar ring have been shown to dramatically affect both the potency and toxicity of related nucleoside analogs. nih.gov

For example, comparing 2-chloro-substituted adenosine analogs with different sugar modifications reveals a clear SAR:

2-Chloro-3'-deoxyadenosine (2-Chlorocordycepin): Possesses high cytotoxicity, which precludes its use as an antiviral agent. nih.gov

2-Chloro-2',3'-dideoxyadenosine (2-ClddAdo): Shows antiretroviral activity but with increased host cell toxicity compared to its non-chlorinated parent compound. nih.gov

2-Chloro-2',3'-didehydro-2',3'-dideoxyadenosine (2-ClddeAdo): This unsaturated analog was found to be even more cytotoxic than 2-ClddAdo, limiting the ability to measure its antiviral effects at non-toxic concentrations. nih.gov

These findings underscore that the presence or absence of the 3'-hydroxyl group and the saturation of the sugar ring are key determinants of the therapeutic index. The 2',3'-dideoxy configuration is often crucial for the mechanism of action of chain-terminating antiviral drugs, while other modifications can lead to unacceptable levels of toxicity.

| 2-Chloro Adenosine Analog | Sugar Moiety | Biological Observation |

| 2-Chlorocordycepin | 3'-deoxyribose | High cytotoxicity (IC₅₀ of 30 µM against mouse fibroblasts) |

| 2-ClddAdo | 2',3'-dideoxyribose | Antiviral activity observed, but with increased toxicity |

| 2-ClddeAdo | 2',3'-didehydro-2',3'-dideoxyribose | More cytotoxic than 2-ClddAdo |

| Data derived from studies on various cell lines. nih.gov |

Significance of C-5' Activation and Phosphorylation Potential for Biological Response

For most nucleoside analogs to exert their biological effects, particularly as antiviral or anticancer agents, they must be activated intracellularly to their corresponding 5'-triphosphate form. This metabolic activation is a stepwise process carried out by cellular kinases. The initial phosphorylation of the 5'-hydroxyl group to form the 5'-monophosphate is often the rate-limiting step and a critical determinant of a compound's activity.

Studies on the activation of the antiviral agent 2',3'-dideoxyinosine (ddI), which is metabolized to 2',3'-dideoxyadenosine (ddAdo), show that the conversion of the 5'-monophosphate (ddAMP) to the 5'-diphosphate is a key step. nih.gov This reaction is largely mediated by mitochondrial adenylate kinase (AK2). nih.gov If a nucleoside analog is a poor substrate for the necessary cellular kinases, it will not accumulate to sufficient intracellular concentrations of the active triphosphate form, resulting in a lack of efficacy. Therefore, the structural features of both the base and the sugar of this compound must be compatible with the active sites of these kinases for the compound to have the potential for a biological response. Insufficient cellular phosphorylation is a common reason for the lack of activity in otherwise promising nucleoside analogues. mdpi.com

Structural Determinants for Specific Enzyme Binding and Inhibition

The ultimate biological activity of this compound is governed by its ability to specifically bind to and inhibit target enzymes. The structural determinants for this binding are multifaceted. For an antiviral effect, the 5'-triphosphate of the analog must act as a competitive inhibitor or a chain-terminating substrate for a viral polymerase. mdpi.com

The key structural features influencing this interaction include:

The Modified Base: The 3,7-dideaza core and the 2-chloro substituent present a unique electronic and steric profile. The loss of the N3 hydrogen bond acceptor can prevent binding to enzymes that rely on this interaction for recognition. nih.gov

The Sugar Pucker: The conformation of the 2'-deoxyribose ring affects how the nucleoside fits into the active site of kinases and polymerases. Modifications like the introduction of a 2',3'-dideoxy structure are designed to allow for incorporation by a viral polymerase but then terminate chain elongation due to the lack of a 3'-hydroxyl group.

The 5'-Triphosphate: The triphosphate moiety is essential for binding to the polymerase active site, mimicking the natural deoxynucleoside triphosphate (dNTP) substrates.

Enzymes like adenosine deaminase have been shown to possess distinct hydrophobic and hydrophilic binding regions that accommodate the different parts of a nucleoside inhibitor. bohrium.com Similarly, the target enzymes for this compound would have specific requirements for its dideaza core, 2-chloro substituent, and sugar moiety to achieve effective binding and inhibition.

Prodrug Design and Bioconversion Strategies for 3,7 Dideazapurine Nucleoside Analogs

Design Principles for Phosphate (B84403) and Phosphoramidate Prodrugs

Nucleoside analogs must be converted intracellularly to their triphosphate form to exert their biological activity. However, the initial phosphorylation to the monophosphate is often a rate-limiting step and a common mechanism of drug resistance. Furthermore, the negatively charged phosphate group of a pre-formed nucleoside monophosphate prevents it from easily crossing the lipophilic cell membrane. researchgate.netnih.gov Prodrug strategies aim to mask this charge, thereby improving cell permeability and bypassing the need for the initial enzymatic phosphorylation step. acs.orguwaterloo.ca

Phosphate Prodrugs: Simple phosphate prodrugs involve masking the phosphate group with moieties that can be cleaved intracellularly. One common strategy is the use of S-acyl-2-thioethyl (SATE) groups. These prodrugs are activated by cellular esterases, which cleave the acyl group, initiating a chemical rearrangement that releases the nucleoside monophosphate. nih.gov

Phosphoramidate Prodrugs (ProTides): The ProTide (PROdrug + nucleoTIDE) approach is a highly successful strategy for delivering nucleoside monophosphates into cells. wikipedia.orgnih.gov This design masks the hydroxyl groups of the monophosphate with two key promoieties: an aryloxy group and an amino acid ester. nih.govacs.org

Key design features of ProTides include:

Increased Lipophilicity: The aryl and amino acid ester groups are lipophilic, masking the dianionic charge of the phosphate at physiological pH. This transformation allows the prodrug to permeate the cell membrane via passive diffusion. nih.govcardiff.ac.uk

Bypassing Initial Phosphorylation: By delivering the nucleoside monophosphate directly into the cell, this strategy circumvents the reliance on cellular nucleoside kinases for the first phosphorylation, a step that is often inefficient. uwaterloo.canih.gov

Stereochemical Considerations: The phosphorus center in a ProTide is chiral, resulting in two diastereomers (Sp and Rp). The stereochemistry at this center can significantly influence the rate of enzymatic activation and, consequently, the biological activity of the compound. cardiff.ac.uk

The ProTide technology has been successfully applied to a wide range of nucleoside analogs, including purine (B94841) and 7-deazapurine derivatives, often leading to a marked enhancement in their therapeutic potency. acs.orgnih.govnih.gov

| Prodrug Strategy | Key Moieties | Rationale |

| SATE Prodrugs | S-acyl-2-thioethyl (SATE) | Esterase-cleavable groups to unmask the monophosphate. |

| Phosphoramidates (ProTides) | Aryloxy group, Amino acid ester | Masks phosphate charge for enhanced cell permeability and bypasses initial phosphorylation. wikipedia.orgnih.gov |

Intracellular Conversion Pathways of Prodrugs to Active Metabolites

Once inside the cell, the prodrug must be efficiently converted to the active nucleoside triphosphate. The bioconversion pathway is a multi-step enzymatic process designed to sequentially remove the masking groups.

The generally accepted intracellular activation cascade for a phosphoramidate ProTide is as follows:

Esterase Cleavage: The process is initiated by the hydrolysis of the amino acid ester bond, typically by a cellular esterase such as Cathepsin A (CTSA) or a Carboxylesterase (CES). researchgate.net This step removes the carboxyl ester group, yielding a carboxylic acid intermediate. nih.gov

Cyclization and Aryl Group Expulsion: The newly formed carboxylate attacks the phosphorus center in an intramolecular reaction. This leads to the formation of a transient five-membered cyclic intermediate, which results in the expulsion of the aryloxy (e.g., phenoxy) leaving group. researchgate.net

P-N Bond Cleavage: The unstable cyclic intermediate is then hydrolyzed, a process that may be spontaneous or enzymatic. The key step is the cleavage of the phosphoramidate (P-N) bond by a phosphoramidase, such as a Histidine Triad Nucleotide-binding protein (HINT). This final cleavage releases the desired nucleoside 5'-monophosphate. researchgate.net

Conversion to Triphosphate: The liberated nucleoside monophosphate then serves as a substrate for cellular nucleotide kinases (NMP and NDP kinases), which catalyze the subsequent two phosphorylation steps to form the biologically active nucleoside 5'-triphosphate. uwaterloo.canih.gov

While this pathway is generally efficient, cellular pharmacology studies on some 7-deazapurine nucleoside phosphoramidate prodrugs have shown that significant levels of the 5'-triphosphate were not formed, indicating that downstream phosphorylation steps can still present a bottleneck for activation. nih.gov

| Step | Enzyme(s) Involved | Action | Resulting Product |

| 1 | Carboxylesterase / Cathepsin A | Hydrolysis of the amino acid ester | Carboxylic acid intermediate |

| 2 | (Intramolecular) | Nucleophilic attack and cyclization | Expulsion of the aryloxy group |

| 3 | Phosphoramidase (e.g., HINT1) | Cleavage of the P-N bond | Nucleoside 5'-monophosphate researchgate.net |

| 4 | NMP/NDP Kinases | Stepwise phosphorylation | Nucleoside 5'-triphosphate |

Strategies for Enhanced Cellular Uptake and Target Tissue Delivery

The primary goal of prodrug design is to overcome barriers to cellular entry and achieve therapeutic concentrations of the active drug at the target site.

Enhanced Cellular Uptake: The fundamental strategy for enhancing the cellular uptake of nucleoside analogs like 2-Chloro-2'-deoxy-3,7-dideazaadenosine is to increase their lipophilicity. By masking the charged phosphate group, phosphoramidate prodrugs are rendered more lipid-soluble, facilitating their transport across the cell membrane primarily through passive diffusion. researchgate.netnih.gov

In addition to passive diffusion, some prodrug designs may leverage active transport mechanisms. For example, the incorporation of amino acid moieties in ProTides may allow for recognition by peptide transporters, although passive diffusion remains the dominant mechanism for these lipophilic molecules. nih.gov Other novel approaches for different nucleosides have included conjugation to molecules like Vitamin E, which can deliver the monophosphate intracellularly through a nucleoside transport-independent mechanism. nih.gov

Target Tissue Delivery: A more advanced strategy involves designing prodrugs that are preferentially activated in specific tissues or cell types. This can be achieved by creating promoieties that are substrates for enzymes predominantly expressed in the target tissue. researchgate.net For instance, the choice of ester group in a prodrug can be tailored to be a substrate for a specific carboxylesterase that is highly expressed in target cells (e.g., liver cells or immune cells), leading to localized drug activation and potentially reducing systemic toxicity. wikipedia.orgresearchgate.net This approach allows for more precise drug delivery and can enhance the therapeutic index of the parent compound.

Computational Chemistry and Molecular Modeling Approaches

Ligand-Target Docking Simulations for Binding Affinity Prediction

Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. The process involves predicting the binding mode and estimating the binding affinity, which is often expressed as a scoring function.

For 2-Chloro-2'-deoxy-3,7-dideazaadenosine, specific ligand-target docking studies, including detailed tables of binding affinities against particular protein targets, are not presently found in the reviewed literature. Such a study would involve:

Target Identification: Selecting one or more biologically relevant protein targets.

Docking Simulation: Using software like AutoDock, Glide, or rDock to place the ligand into the active site of the target. nih.gov

Scoring and Analysis: Calculating the binding energy (e.g., in kcal/mol) and analyzing the pose to understand key interactions like hydrogen bonds and hydrophobic contacts.

Without published research, a data table of predicted binding affinities for this compound cannot be generated.

Molecular Dynamics (MD) Simulations to Analyze Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This method allows researchers to observe the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions that maintain the complex.

There are no specific published MD simulation studies for this compound. A typical MD simulation study would provide insights into:

Complex Stability: Assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time.

Residue Flexibility: Determined by the root-mean-square fluctuation (RMSF) of individual amino acid residues.

Interaction Analysis: Detailed tracking of hydrogen bonds, water bridges, and other non-covalent interactions.

The absence of such studies means that a detailed analysis of the dynamic interactions between this compound and any potential protein targets is not available.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built using a dataset of compounds with known activities and are then used to predict the activity of new, untested compounds. nih.gov

A QSAR study for a series of analogs of this compound has not been identified in the available literature. To conduct such a study, one would need:

A dataset of related compounds with measured biological activity.

Calculation of molecular descriptors (e.g., physicochemical, topological, electronic).

Development of a statistical model (e.g., multiple linear regression, machine learning algorithms) to correlate descriptors with activity. nih.gov

Without a foundational dataset and subsequent analysis, no predictive QSAR model for this compound can be presented.

Conformational Analysis and Prediction of Bioactive Conformations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com Identifying the low-energy conformations of a ligand is crucial, as the bioactive conformation (the shape it adopts when bound to its target) is often one of these.

While general principles of conformational analysis are well-established, a specific study detailing the conformational landscape and predicting the bioactive conformations of this compound is not available. Such an analysis would typically involve computational methods to explore the potential energy surface of the molecule and identify stable conformers.

Future Directions in Research on 3,7 Dideazapurine Nucleoside Chemistry and Biology

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Diversity

The future development of 3,7-dideazapurine nucleosides as therapeutic candidates is intrinsically linked to the innovation of synthetic methodologies that are not only more efficient but also allow for greater structural diversification. Early syntheses of compounds such as 2-Chloro-2'-deoxy-3,7-dideazaadenosine involved multi-step processes, including the glycosylation of a dichloro-1H-pyrrolo[3,2-c]pyridine precursor. nih.gov While foundational, these methods often present challenges in terms of yield, scalability, and the introduction of diverse substituents.

Future research is poised to overcome these limitations through several key strategies:

Chemoenzymatic Synthesis: The integration of enzymatic transformations into synthetic routes offers a powerful approach to enhance stereoselectivity and reduce the need for cumbersome protecting group manipulations. Nucleoside phosphorylases and 2'-deoxyribosyltransferases are being explored for their ability to catalyze the formation of the glycosidic bond with high fidelity. nih.gov This approach not only promises to streamline the synthesis of known 3,7-dideazapurine nucleosides but also to enable the creation of novel analogs with unconventional sugar moieties.

Advanced Glycosylation Techniques: Research into novel glycosylation methods, such as those employing solid acids or ionic liquids, aims to improve the efficiency and environmental footprint of nucleoside synthesis. mdpi.com These methods can offer better control over the stereochemical outcome of the glycosylation reaction, a critical factor for biological activity.

Late-Stage Functionalization: A significant thrust in modern synthetic chemistry is the development of methods for the late-stage functionalization of complex molecules. For 3,7-dideazapurine nucleosides, this translates to the development of reactions that can selectively modify the purine (B94841) isostere or the sugar moiety after the core nucleoside structure has been assembled. This would allow for the rapid generation of a diverse library of analogs from a common intermediate, accelerating the exploration of structure-activity relationships (SAR).

The pursuit of these novel synthetic strategies will be instrumental in unlocking the full therapeutic potential of the 3,7-dideazapurine scaffold, enabling the efficient and diverse synthesis of next-generation nucleoside analogs.

Identification of New Biological Targets and Therapeutic Applications

While initial studies with this compound did not reveal significant antitumor effects, the broader class of pyrrolo[3,2-c]pyridine and 7-deazapurine nucleosides has demonstrated a wide range of biological activities, suggesting a wealth of untapped therapeutic potential. nih.gov Future research will focus on identifying novel biological targets and expanding the therapeutic applications of these compounds beyond traditional cytotoxic chemotherapy.

Emerging Therapeutic Areas:

Antiviral Agents: Several 7-deazapurine ribonucleosides have shown promising activity against a range of RNA viruses, including Dengue virus, Zika virus, and SARS-CoV-2. nih.gov The mechanism of action often involves the inhibition of viral RNA-dependent RNA polymerases. nih.gov Future efforts will likely focus on optimizing the antiviral potency and selectivity of these nucleosides and their prodrugs.

Anticancer Therapy: The pyrrolo[3,2-c]pyridine scaffold has been identified as a promising framework for the development of targeted anticancer agents, particularly kinase inhibitors. nih.gov Derivatives have shown inhibitory activity against FMS kinase, which is implicated in various cancers and inflammatory disorders. nih.gov Furthermore, some 7-deazapurine nucleosides have demonstrated potent cytotoxic activity against solid tumors by inhibiting RNA synthesis, a mechanism distinct from traditional DNA-damaging agents. researchgate.net

Anti-inflammatory and Immunomodulatory Agents: The discovery that certain pyrrolo[3,2-c]pyridine derivatives can inhibit kinases involved in inflammatory signaling pathways opens up possibilities for their use in treating inflammatory and autoimmune diseases. nih.gov

Novel Biological Targets:

The identification of new biological targets is a key driver of drug discovery. For 3,7-dideazapurine nucleosides, future research will likely explore their interactions with a broader range of cellular proteins, including:

Kinases: Beyond FMS kinase, there is potential for developing selective inhibitors of other kinases involved in oncogenic signaling pathways.

Adenosine (B11128) Receptors and Adenosine Kinase: Given their structural similarity to adenosine, these analogs are being investigated as modulators of purinergic signaling, which plays a crucial role in various physiological and pathological processes. nih.gov

Viral Enzymes: In addition to polymerases, other viral enzymes essential for replication could be targeted by novel 3,7-dideazapurine nucleoside analogs.

A deeper understanding of the molecular interactions between these nucleoside analogs and their biological targets will be crucial for the rational design of more effective and safer therapeutic agents.

Design of Highly Selective and Potent Analogs with Modulated Pharmacological Profiles

Strategies for Analog Design:

Substitution on the Pyrrolo[3,2-c]pyridine Core: The introduction of various substituents on the heterocyclic core has been shown to significantly impact biological activity. For example, the addition of aryl or heteroaryl groups can enhance anticancer or antiviral potency. nih.govresearchgate.net Future design efforts will likely explore a wider range of substituents to fine-tune the electronic and steric properties of the molecule for optimal target engagement.

Modification of the Sugar Moiety: The sugar component of the nucleoside plays a critical role in its biological activity and metabolic stability. Modifications such as the introduction of fluorine atoms or the alteration of the stereochemistry can lead to analogs with enhanced potency and altered pharmacological properties. These changes can influence the recognition of the nucleoside by cellular kinases and polymerases.

Prodrug Approaches: To improve the bioavailability and cellular uptake of these nucleosides, the development of prodrug strategies will be essential. This involves temporarily masking polar functional groups to enhance membrane permeability, with the active drug being released intracellularly.

Modulating Pharmacological Profiles:

A key goal of analog design is to modulate the pharmacological profile to enhance therapeutic efficacy while minimizing off-target effects. This includes:

Improving Selectivity: By systematically modifying the structure of the nucleoside, it may be possible to design analogs that are highly selective for a specific biological target, such as a particular viral enzyme or a cancer-associated kinase. This can lead to a wider therapeutic window and a reduction in side effects.

Enhancing Potency: Through iterative cycles of design, synthesis, and biological evaluation, researchers aim to develop analogs with nanomolar or even picomolar potency against their intended targets.

Optimizing Pharmacokinetics: The design of analogs with improved absorption, distribution, metabolism, and excretion (ADME) properties is crucial for their successful development as drugs.

The combination of rational drug design, guided by structural biology and computational modeling, with innovative synthetic chemistry will be paramount in creating the next generation of highly effective and selective 3,7-dideazapurine nucleoside therapeutics.

Advanced Studies on Intracellular Metabolism and Resistance Mechanisms

A comprehensive understanding of the intracellular fate of 3,7-dideazapurine nucleosides is critical for optimizing their therapeutic potential and overcoming potential resistance mechanisms. Future research in this area will focus on elucidating the intricate pathways of their metabolism and identifying the cellular factors that contribute to drug resistance.

Intracellular Metabolism:

Like many nucleoside analogs, 3,7-dideazapurine nucleosides are prodrugs that require intracellular activation, typically through phosphorylation to their mono-, di-, and triphosphate forms. researchgate.net Key areas of future investigation include:

Role of Cellular Kinases: Identifying the specific cellular kinases responsible for the phosphorylation of these analogs is crucial. This knowledge can inform the design of compounds that are more efficiently activated in target cells (e.g., cancer cells or virus-infected cells) while being less efficiently processed in healthy cells.

Metabolic Stability: Understanding the metabolic stability of the parent nucleoside and its phosphorylated metabolites is essential. Analogs that are resistant to degradation by cellular enzymes may exhibit a longer duration of action.

Incorporation into Nucleic Acids: For analogs that act as chain terminators of DNA or RNA synthesis, it is important to study the efficiency of their incorporation by cellular and viral polymerases.

Resistance Mechanisms:

The development of drug resistance is a major challenge in cancer and antiviral chemotherapy. For 3,7-dideazapurine nucleosides, potential resistance mechanisms that warrant further investigation include:

Altered Nucleoside Transport: Changes in the expression or function of nucleoside transporters that mediate the uptake of these analogs into cells can lead to reduced intracellular drug concentrations and resistance.

Deficient Activating Kinases: Downregulation or mutation of the cellular kinases responsible for the initial phosphorylation step can prevent the activation of the nucleoside analog, rendering it ineffective.

Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein, can actively transport the drug out of the cell, thereby reducing its intracellular concentration.

Target Alterations: Mutations in the target enzyme, such as a viral polymerase or a cellular kinase, can reduce the binding affinity of the drug, leading to resistance.

By proactively studying these potential resistance mechanisms, researchers can develop strategies to circumvent them. This may involve the co-administration of other drugs that inhibit resistance pathways or the design of novel analogs that are less susceptible to these mechanisms. A thorough understanding of the interplay between intracellular metabolism and resistance will be vital for the successful clinical translation of 3,7-dideazapurine nucleoside therapeutics.

Q & A

Q. What are the established synthetic routes for 2-Chloro-2'-deoxy-3,7-dideazaadenosine, and how are the products characterized?

- Methodological Answer : The synthesis typically involves glycosylation of halogenated pyrrolo[3,2-c]pyridine derivatives with protected deoxyribofuranose moieties. For example, hydrazinolysis of 4,6-dichloro-1-(2-deoxy-β-D-erythro-pentofuranosyl)pyrrolo[3,2-c]pyridine (17) yields this compound (6) alongside dehalogenated byproducts like 2'-deoxy-3,7-dideazaadenosine (18) . Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation and liquid chromatography-mass spectrometry (LC-MS) for purity assessment. Solid-phase synthesis and phase-transfer glycosylation methods are also employed to optimize yield and stereoselectivity .

Q. How does the structural modification of this compound influence its interaction with biological targets compared to unmodified nucleosides?